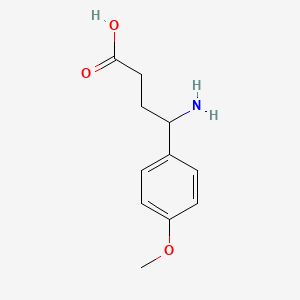

4-Amino-4-(4-methoxyphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFVQXXCEWPSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Amino 4 4 Methoxyphenyl Butanoic Acid and Its Analogues

Enantioselective and Diastereoselective Synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of chiral molecules like this compound. Various asymmetric methodologies have been developed to install the chiral amine functionality with high fidelity.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools for stereocontrol, temporarily incorporating a chiral moiety that directs the stereochemical outcome of a reaction before being cleaved to yield the enantiomerically enriched product.

One prominent strategy involves the use of N-tert-butylsulfinylimines . These have proven effective in the stereoselective synthesis of diverse chiral amines. For instance, the addition of lithium enolates, such as that derived from ethyl acetate, to N-tert-butylsulfinylimines derived from aromatic aldehydes can proceed with high diastereoselectivity. rsc.org This method has been successfully applied to the synthesis of 4-amino-3,4-dihydrocoumarin derivatives, which share a structural resemblance to the target molecule. The sulfinyl group acts as a potent chiral directing group and can be subsequently removed under mild acidic conditions. rsc.org

Another well-established class of auxiliaries includes those derived from pseudoephedrine and its analogues like pseudoephenamine . These auxiliaries can be used to form chiral amides that undergo highly diastereoselective alkylation reactions. nih.gov This approach provides access to a wide array of enantiomerically enriched carboxylic acids and their derivatives. nih.gov

Additionally, metal complexes of chiral ligands can serve as effective auxiliaries. For example, Ni(II) complexes incorporating a chiral Schiff base derived from a recyclable auxiliary have been used for the asymmetric synthesis of various amino acids. organic-chemistry.org This methodology allows for the alkylation of a glycine (B1666218) Schiff base, with the chiral ligand dictating the facial selectivity of the reaction. organic-chemistry.org

Table 1: Chiral Auxiliary-Mediated Synthesis Approaches

| Chiral Auxiliary/System | Precursor Type | Key Reaction | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| N-tert-butylsulfinimine | Aromatic Aldehyde | Addition of enolate to C=N bond | High diastereoselectivity | rsc.org |

| Pseudoephenamine | Carboxylic Acid | Diastereoselective alkylation of amide enolate | ≥19:1 dr | nih.gov |

Transition Metal-Catalyzed Asymmetric Hydrogenation and Functionalization

Transition metal catalysis offers a highly efficient and atom-economical approach to stereoselective synthesis. Asymmetric hydrogenation is a particularly powerful method for creating chiral centers.

The synthesis of chiral amino acids can be achieved through the asymmetric hydrogenation of prochiral precursors like enamides or β-keto esters. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are commonly employed for this purpose. While direct synthesis of this compound via this method is not extensively documented, the hydrogenation of related substrates is well-established. For example, the asymmetric hydrogenation of α-amino carbonyl compounds to form chiral amino alcohols has been demonstrated with high enantioselectivity using RuCl₂(bisphosphine)(1,2-diamine) complexes. acs.org

A related strategy involves the catalytic reduction of a C=N bond. For instance, a three-component Povarov reaction using a chiral phosphoric acid catalyst can generate polysubstituted tetrahydroquinolines, which can then undergo hydrogenation with a palladium on carbon (Pd/C) catalyst to yield the saturated heterocyclic system. nih.gov This sequence demonstrates the potential of combining catalytic steps to build complexity and control stereochemistry.

Furthermore, the synthesis of the related achiral precursor, 4-(4-methoxyphenyl)butyric acid, has been accomplished via the hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid using a Pd/C catalyst. researchgate.net The stereoselective version of this ketone reduction or a subsequent amination and reduction could provide a pathway to the target molecule.

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| RuCl₂(bisphosphine)(1,2-diamine) | α-Amino Ketones | Chiral Amino Alcohols | Dynamic kinetic resolution, high syn-selectivity | acs.org |

| Rhodium/Ruthenium-Chiral Phosphines | Enamides, β-Keto Esters | Chiral Amino Acids | High enantioselectivity, broad applicability | nih.gov |

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a third major pillar of asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. These methods avoid potentially toxic or expensive metals and often operate under mild conditions.

A highly effective organocatalytic strategy for synthesizing γ-amino acids is the Michael addition of aldehydes or ketones to nitroalkenes . nih.govmdpi.com Chiral diarylprolinol silyl (B83357) ethers, often used with an acidic co-catalyst, can promote the conjugate addition of aldehydes to nitroalkenes with excellent enantioselectivity (>95% ee). organic-chemistry.orgnih.gov The resulting γ-nitro carbonyl compound can then be converted to the desired γ-amino acid through reduction of the nitro group and oxidation or reduction of the carbonyl group. This approach is versatile, allowing for the synthesis of γ²-amino acids with diverse side chains. organic-chemistry.org

Bifunctional thiourea (B124793) catalysts have also been developed for the Michael addition of nitroalkanes to nitroalkenes, providing γ-nitro compounds with high asymmetric induction (91-95% ee). msu.edu Similarly, chiral phosphoric acids can catalyze reactions like the Povarov reaction to generate precursors for chiral amines with high enantiomeric ratios (up to 99:1). nih.gov These organocatalytic methods represent a powerful and flexible platform for accessing enantiomerically pure building blocks like this compound.

Table 3: Organocatalytic Strategies for Stereocontrol

| Organocatalyst Type | Reaction Type | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes + Nitroalkenes | >95% ee | organic-chemistry.orgnih.gov |

| Bifunctional Thiourea | Michael Addition | Nitroalkanes + Nitroalkenes | 91-95% ee | msu.edu |

Biocatalytic Transformations and Enzymatic Derivatization

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. Enzymes can operate under mild aqueous conditions and often exhibit near-perfect enantioselectivity.

For the synthesis of γ-amino acids, reductive amination of a corresponding keto acid is a highly attractive biocatalytic route. Engineered enzymes, such as glutamate (B1630785) dehydrogenase (GDH), have been tailored to accept non-native substrates. For example, an engineered GDH from Escherichia coli was successfully used to convert levulinic acid into (R)-4-aminopentanoic acid with >99% enantiomeric excess (ee). researchgate.net This strategy, which uses ammonia (B1221849) as the amine source, is highly atom-economical. researchgate.net A similar approach could be envisioned for the synthesis of this compound from the corresponding γ-keto acid.

Another biocatalytic method involves the enantioselective reduction of a ketone precursor . For example, the reduction of 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione to its corresponding chiral alcohol intermediate was achieved with 99.8% ee using the microorganism Nocardia salmonicolor. nih.gov Such chiral intermediates can be further elaborated to the final amino acid product. The use of whole-cell biocatalysts or isolated enzymes provides a green and efficient alternative to traditional chemical methods. rsc.org

Table 4: Biocatalytic Approaches to Chiral Amino Acids

| Enzyme/Organism | Reaction Type | Substrate | Product Stereoselectivity | Reference |

|---|---|---|---|---|

| Engineered Glutamate Dehydrogenase (EcGDH) | Reductive Amination | Levulinic Acid | >99% ee (R-isomer) | researchgate.net |

Total Synthesis Methodologies for Complex Structures Incorporating this compound Scaffolds

The 4-amino-4-arylbutanoic acid motif is a valuable scaffold found in various complex molecules and peptidomimetics. Its incorporation into larger structures often relies on strategic synthetic planning, utilizing either convergent or divergent approaches.

Convergent and Divergent Synthesis Paradigms

Divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a library of structurally related compounds through different reaction pathways. nih.govresearchgate.net A meso-glutaric anhydride (B1165640), for instance, can be desymmetrized to create a chiral intermediate that serves as a branch point. nih.gov This intermediate can be divergently converted into either γ-amino acid derivatives or γ-lactam derivatives. nih.gov A molecule like this compound, once synthesized, could serve as a central scaffold. Its functional groups—the carboxylic acid and the amine—could be selectively modified and extended to generate a diverse library of compounds for applications in drug discovery or materials science. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies.

Chemo- and Regioselective Functionalization Strategies

In a molecule such as this compound, which possesses multiple reactive sites—the amino group, the carboxylic acid, the aliphatic backbone, and the aromatic ring—chemo- and regioselectivity are paramount. These strategies enable chemists to modify a single, specific site while leaving others untouched.

Recent advancements have focused on the direct functionalization of C-H bonds, which represents a highly atom-economical approach. For instance, radical reaction pathways involving hydrogen atom transfer (HAT) have been developed for the intramolecular γ C–H amination of carboxylic acids. rsc.org This method allows for the direct installation of an amino group at the gamma position of a carboxylic acid with high chemo- and regioselectivity under mild conditions. rsc.org

Another powerful technique for regioselective bond formation is the asymmetric Michael addition. This reaction is a cornerstone for creating β-substituted GABA derivatives. nih.gov By carefully choosing catalysts and reaction conditions, specific enantiomers of Michael adducts can be synthesized, which are then converted into GABA analogues with stereocenters at the β-position. nih.gov Similarly, the addition of carboxylic acid dianions to electrophiles like bromoacetonitrile (B46782) provides a regioselective route to γ-cyanoacids, which can be subsequently hydrogenated to form γ-amino acids. nih.gov

Functionalization is not limited to the aliphatic chain. The methoxy-substituted phenyl ring offers sites for modification. Methods for the regioselective synthesis of densely functionalized aromatic rings, for example through the use of substituted aryne intermediates, allow for the creation of analogues with varied substitution patterns on the aryl moiety. nih.gov This is particularly relevant as the substitution on the aromatic ring can significantly influence the biological activity of 4-aryl GABA analogues. nih.gov

| Reaction Type | Target Site | Key Features | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | γ-carbon of carboxylic acid | High chemo- and regioselectivity; sustainable approach. | rsc.org |

| Asymmetric Michael Addition | β-carbon relative to carboxyl group | Creates β-substituted analogues; allows for stereocontrol. | nih.gov |

| Dianion Alkylation | α-carbon of carboxylic acid | Regioselective C-C bond formation to create precursors like γ-cyanoacids. | nih.gov |

| Aryne Trapping | Aromatic Ring | Vicinal functionalization to produce densely substituted aryl analogues. | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being integrated into pharmaceutical synthesis. mdpi.comsemanticscholar.org These approaches are vital for developing environmentally benign and economically viable routes to this compound.

A key strategy is the use of biocatalysis. For example, a sustainable method for synthesizing (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical, has been developed using an engineered glutamate dehydrogenase. frontiersin.org This enzymatic process uses inexpensive ammonia as the amino donor and produces only inorganic carbonate as a by-product, showcasing high atom utilization and environmental compatibility. frontiersin.org

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste. Reactions conducted under solvent-free or "neat" conditions can reduce environmental impact and simplify product purification. An organic solvent-free process has been successfully developed for the demethylation of 4-(4-methoxyphenyl)butanoic acid, a direct precursor to a related key intermediate, using aqueous HBr. rsc.org This method avoids the need for organic solvents and phase transfer catalysts, with the product crystallizing directly from the reaction mixture. rsc.org

Furthermore, mechanochemical grinding and solid-state reactions are effective solvent-free techniques. One-pot, three-component reactions under solvent-free conditions, sometimes assisted by microwaves, have been used to efficiently synthesize complex molecules like substituted pyrimidines from precursors including p-methoxyacetophenone. vnu.edu.vn Similarly, the Strecker reaction to produce α-aminonitriles, precursors to amino acids, can be performed efficiently under solvent-free conditions using recoverable heterogeneous catalysts. researchgate.net

Microwave irradiation and photochemistry offer alternative energy sources that can accelerate reaction rates, improve yields, and enhance selectivity compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been effectively used to prepare precursors for GABA analogues. For instance, the aldol-condensation between methyl ketone derivatives (including those with a methoxyphenyl group) and glyoxylic acid to form 4-oxo-2-butenoic acids proceeds in high yield under microwave irradiation. nih.govrsc.org These methods often require significantly less time—minutes compared to hours for conventional methods. nih.gov

Photochemical strategies are particularly prominent in the synthesis of "caged" GABA derivatives. researchgate.net These are photolabile precursors that release the active neurotransmitter upon irradiation with light. researchgate.netnih.gov The synthesis involves attaching a photolabile group, such as an o-nitrobenzyl derivative, to the GABA analogue. nih.govacs.org These compounds are invaluable tools for studying receptor kinetics with high temporal and spatial precision. nih.gov

| Reaction | Conventional Method | Green Alternative (Microwave/Photochemical) | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Aldol Condensation for Precursor Synthesis | Hours of refluxing in organic solvent. | Microwave irradiation for several minutes. | Drastically reduced reaction time, improved yields. | nih.govrsc.orgnih.gov |

| Synthesis of Pyrimidines | Multi-step, long reaction times, use of solvents. | One-pot, solvent-free, microwave-assisted reaction. | Shorter time, simple workup, environmentally friendly. | vnu.edu.vn |

| Activation of GABA Analogues | - | Photolysis of a "caged" derivative using UV light. | Rapid and precise release of the active compound for research applications. | researchgate.netnih.gov |

For the large-scale production of active pharmaceutical ingredients (APIs), flow chemistry offers significant advantages over traditional batch processing. nih.gov By conducting reactions in a continuously flowing stream through a network of tubes and reactors, continuous processing allows for superior control over reaction parameters like temperature and mixing, enhanced safety, and easier automation and scalability. mdpi.comresearchgate.net

This technology has been applied to the synthesis of GABA analogues and their intermediates. For example, a continuous-flow process was developed for the asymmetric synthesis of substituted γ-nitrobutyric acids, which are key intermediates for drugs like Baclofen. nih.gov The enhanced heat transfer in flow reactors allows for reactions to be performed safely at temperatures that would be hazardous in a large batch reactor. d-nb.info The ability to telescope multiple synthetic steps without isolating intermediates significantly reduces cycle times and waste, making it a highly efficient manufacturing platform. mdpi.comnih.gov

Protecting Group Chemistry and Solid-Phase Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires the strategic use of protecting groups. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. organic-chemistry.org Given that the target molecule contains both a nucleophilic amino group and an acidic carboxyl group, protecting groups are essential to achieve chemoselectivity. oup.com

Common protecting groups for the amine function include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and fluorenylmethyloxycarbonyl (Fmoc). oup.com The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or tert-butyl ester. oup.com A crucial concept is orthogonality, where different protecting groups can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), allowing for the selective deprotection and functionalization of specific sites in a complex molecule. wikipedia.orgorganic-chemistry.org

This protecting group strategy is the foundation of solid-phase synthesis (SPS), a powerful technique for rapidly generating libraries of derivatives. In SPS, the initial molecule is anchored to a solid polymer support (resin), often via a specialized linker. nih.gov Subsequent reagents are added in solution to perform reactions, with excess reagents and by-products simply washed away after each step. This simplifies purification immensely. The use of orthogonal protecting groups allows for the sequential addition of different building blocks to either the amino or carboxyl terminus of the resin-bound molecule. Once the desired structure is assembled, it is cleaved from the resin to yield the final, purified product. nih.gov

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine (-NH2) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) | organic-chemistry.orgoup.com |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H2, Pd/C) | oup.com | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | organic-chemistry.orgoup.com | |

| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester | -Me / -Et | Base-mediated hydrolysis (e.g., NaOH, LiOH) | oup.com |

| tert-Butyl Ester | -tBu | Strong acid (e.g., Trifluoroacetic acid, TFA) | oup.commdpi.com |

Chemical Transformations and Reactivity Profiles of 4 Amino 4 4 Methoxyphenyl Butanoic Acid

Derivatization of the Butanoic Acid Moiety in 4-Amino-4-(4-methoxyphenyl)butanoic acid

The carboxylic acid group is a primary site for transformations, enabling the synthesis of various derivatives.

The carboxyl group of this compound readily undergoes reactions to form amides. For instance, it can be reacted with a variety of substituted anilines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as dry dichloromethane. This reaction proceeds at room temperature and results in the formation of the corresponding N-aryl-4-amino-4-(4-methoxyphenyl)butanamides. The dicyclohexylurea byproduct, which is insoluble in the reaction medium, can be easily removed by filtration. A series of these amide derivatives have been synthesized with varying substituents on the aryl ring, demonstrating the robustness of this synthetic route.

Detailed research has led to the synthesis of a variety of amide derivatives, as illustrated in the table below.

| Compound | Aryl Group (Ar) | Molecular Formula | Molecular Weight | Yield (%) |

| 6a | C6H5 | C17H20N2O2 | 284.35 | 78 |

| 6b | 2,6-(CH3)2C6H3 | C19H24N2O2 | 326.41 | 82 |

| 6c | 4-FC6H4 | C17H19FN2O2 | 302.34 | 75 |

| 6d | 4-ClC6H4 | C17H19ClN2O2 | 318.80 | 72 |

| 6e | 4-BrC6H4 | C17H19BrN2O2 | 363.25 | 70 |

| 6f | 4-NO2C6H4 | C17H19N3O4 | 329.35 | 65 |

| 6g | 2,4-(Cl)2C6H3 | C17H18Cl2N2O2 | 353.25 | 68 |

| 6h | 2,6-(Cl)2C6H3 | C17H18Cl2N2O2 | 353.25 | 62 |

| 6i | 3,4-(Cl)2C6H3 | C17H18Cl2N2O2 | 353.25 | 64 |

| 6j | 4-CH3C6H4 | C18H22N2O2 | 298.38 | 76 |

| 6k | 4-OCH3C6H4 | C18H22N2O3 | 314.38 | 74 |

| 6l | 4-CF3C6H4 | C18H19F3N2O2 | 352.35 | 60 |

Data sourced from a study on the synthesis of novel γ-aminobutyric acid analogues.

While specific examples of ester and anhydride (B1165640) formation directly from this compound are not detailed in the provided search results, the presence of the carboxylic acid functionality strongly suggests that standard esterification conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) and anhydride formation methods (e.g., reaction with a dehydrating agent like acetic anhydride) would be applicable.

The carboxyl group can be a target for reduction. Although direct reduction of this compound is not explicitly described, related γ-ketoacids can undergo iridium-catalyzed asymmetric hydrogenation to produce γ-lactones. This suggests that the butanoic acid moiety, under appropriate conditions, could be manipulated through reduction.

Information regarding the oxidation of the carboxyl group in this compound is not available in the provided search results.

Modifications and Reactions of the Amino Group in this compound

The primary amino group offers another site for extensive chemical modifications, leading to a wide array of derivatives.

The amino group is nucleophilic and can readily undergo acylation. While specific examples of acylation of the amino group of this compound are not provided, this reaction is a fundamental transformation for primary amines.

Similarly, alkylation and arylation reactions at the amino group are standard synthetic procedures. These reactions would introduce alkyl or aryl substituents onto the nitrogen atom, further diversifying the chemical space accessible from this starting material.

The primary amino group can react with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

The formation of ureas and thioureas from the amino group is also a plausible transformation. This would involve reacting this compound with isocyanates or isothiocyanates, respectively. These reactions are generally efficient and lead to stable urea (B33335) and thiourea (B124793) derivatives.

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. For instance, research has shown that related pyridazinone-based compounds can be synthesized, and hybrid pyridazinone-thiazole structures connected through an amide linkage have been created. This indicates the potential for the amino and carboxyl groups of this compound to participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic ring systems.

Functionalization of the 4-Methoxyphenyl (B3050149) Aromatic Ring

The reactivity of the 4-methoxyphenyl ring in this compound is dominated by the powerful electron-donating and ortho-, para-directing methoxy (B1213986) group (-OCH₃). This activation facilitates a variety of electrophilic aromatic substitution reactions. However, the presence of the bulky 4-amino-4-carboxybutyl side chain can introduce steric hindrance, primarily influencing the ratio of ortho to para substitution. For many transformations, protection of the amino and carboxylic acid functional groups is a prerequisite to avoid unwanted side reactions.

Electrophilic Aromatic Substitution: Halogenation, Nitration, and Sulfonation

Electrophilic aromatic substitution (EAS) provides a direct pathway to introduce new functional groups onto the aromatic ring, which can then serve as handles for further modifications, such as cross-coupling reactions. masterorganicchemistry.comscranton.edu

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring is a key transformation. Bromination or chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with an acid catalyst, or by using elemental bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com Given the strong activating effect of the methoxy group, these reactions typically proceed under mild conditions. The substitution is expected to occur at the positions ortho to the methoxy group (C-3 and C-5). Due to potential steric hindrance from the side chain, substitution at C-3 might be favored over C-5, though a mixture of mono- and di-substituted products is possible depending on the reaction conditions.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scranton.edursc.org The highly activating nature of the methoxy group means that dilute nitric acid or other milder nitrating agents can also be effective, which can help to control the selectivity and prevent oxidation. researchgate.netstackexchange.com The nitro group is directed to the ortho positions (C-3 and C-5). The resulting nitro-substituted compound is a valuable intermediate, as the nitro group can be reduced to an amino group, further diversifying the possible derivatives.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). This reaction is generally reversible. As with other EAS reactions on this substrate, the sulfonyl group will be directed to the ortho positions.

The table below summarizes the expected outcomes of these electrophilic aromatic substitution reactions.

| Reaction | Typical Reagents | Expected Position of Substitution | Primary Product(s) |

| Halogenation | Br₂, FeBr₃ or NBS | C-3, C-5 | 3-Bromo-4-amino-4-(4-methoxyphenyl)butanoic acid |

| Nitration | HNO₃, H₂SO₄ | C-3, C-5 | 4-Amino-4-(3-nitro-4-methoxyphenyl)butanoic acid |

| Sulfonation | Fuming H₂SO₄ | C-3, C-5 | 4-Amino-4-(3-sulfo-4-methoxyphenyl)butanoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.comacs.org These reactions require an aryl halide or triflate as a coupling partner, necessitating the prior halogenation of the 4-methoxyphenyl ring as described in section 3.3.1. The general mechanism for these reactions involves an oxidative addition of the aryl halide to a Palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with a reductive elimination step to yield the product and regenerate the catalyst. youtube.comrsc.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the halogenated derivative of this compound with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.net This method is widely used for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and tolerance of various functional groups, although protection of the amine and acid may still be required.

Heck Reaction: The Heck reaction couples the aryl halide derivative with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgorganic-chemistry.orgresearchgate.net This reaction is highly stereoselective, typically affording the E-isomer of the product. It provides a direct route to introduce vinyl groups or more complex unsaturated side chains.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide derivative and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. organic-chemistry.org This reaction is the most common method for synthesizing aryl alkynes.

The table below outlines the components and products for these cross-coupling reactions on a 3-halo derivative.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Expected Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ (Aryl/Alkyl Boronic Acid) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 3-R-4-amino-4-(4-methoxyphenyl)butanoic acid |

| Heck | H₂C=CHR (Alkene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 4-Amino-4-(3-(ethenyl-R)-4-methoxyphenyl)butanoic acid |

| Sonogashira | H−C≡C−R (Terminal Alkyne) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 4-Amino-4-(3-(ethynyl-R)-4-methoxyphenyl)butanoic acid |

Regioselective Modifications and Protecting Group Strategies for the Methoxy Group

The methoxy group itself can be a target for modification, most commonly through demethylation to reveal a phenol.

Regioselective Demethylation: Cleavage of the methyl ether can be achieved using various reagents. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Other methods include the use of aluminum halides. google.com Biocatalytic approaches using enzymes like veratrol-O-demethylase offer an alternative under milder, oxygen-free conditions, which can enhance regioselectivity, particularly in poly-methoxylated systems. acs.orgacs.orgrsc.org Demethylation transforms the electron-donating methoxy group into a hydroxyl group, which alters the ring's electronic properties and provides a new site for functionalization (e.g., etherification, esterification).

Protecting Group Strategies: To perform many of the transformations on the aromatic ring or the methoxy group without interference from the amino and carboxylic acid functionalities, a robust protecting group strategy is essential. organic-chemistry.orgwikipedia.org The choice of protecting groups must be orthogonal, meaning each can be removed selectively without affecting the others. organic-chemistry.org

Amino Group Protection: The amine is typically protected as a carbamate. The tert-butoxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under mild acidic conditions (e.g., trifluoroacetic acid). The benzyloxycarbonyl (Cbz) group is another option, removable by hydrogenolysis.

Carboxylic Acid Protection: The carboxylic acid is usually protected as an ester. Methyl or ethyl esters are common but require harsh conditions for removal. Benzyl esters are advantageous as they can be removed by catalytic hydrogenolysis, the same condition used for Cbz deprotection. Tert-butyl esters, removed with acid, are also widely used. libretexts.org

The following table summarizes common protecting group strategies.

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Mild Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid | tert-Butyl ester | tBu | Isobutylene, acid catalyst | Mild Acid (e.g., TFA) |

| Phenol (post-demethylation) | Benzyl ether | Bn | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) |

| Phenol (post-demethylation) | Silyl (B83357) ether | TBDMS, TIPS | Silyl chloride, imidazole | Fluoride ion (e.g., TBAF) |

Stereochemical Studies and Chirality Transfer in Reactions of this compound

The C-4 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemical integrity of this center is a critical consideration during synthetic transformations.

The reactions discussed in the preceding sections—electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and methoxy group demethylation—occur at the aromatic ring, which is remote from the chiral center. Consequently, these reactions are not expected to directly affect the stereochemistry at C-4, and should proceed with full retention of configuration, provided the reaction conditions are not harsh enough to cause racemization (e.g., via enolization if the alpha-proton to the carboxyl group were labile, which is not the case here).

The primary challenge and area of study lie in the enantioselective synthesis of the molecule itself to obtain enantiomerically pure starting material. Once obtained, the chiral center can potentially influence the stereochemical outcome of subsequent reactions, a phenomenon known as chirality transfer. For instance, if a new chiral center were to be created on the butanoic acid side chain, the existing C-4 stereocenter could direct the stereoselectivity of that transformation.

Therefore, any synthetic work involving this compound must be accompanied by careful stereochemical analysis, using techniques such as chiral chromatography or polarimetry, to confirm the enantiomeric purity of the products. The development of reactions that proceed with high fidelity in preserving the stereochemistry at C-4 is paramount for its use as a chiral building block in more complex molecular architectures. nih.gov

Advanced Characterization and Computational Studies of 4 Amino 4 4 Methoxyphenyl Butanoic Acid

Sophisticated Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The unambiguous determination of the chemical structure and purity of 4-Amino-4-(4-methoxyphenyl)butanoic acid relies on a suite of advanced spectroscopic methods. Each technique offers unique insights into the molecular framework, from connectivity and spatial arrangement to stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the methine proton at the chiral center (C4) and the adjacent methylene (B1212753) protons (C3), as well as between the two methylene groups (C3 and C2).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively assign the proton signals to their corresponding carbon atoms in the butanoic acid chain and the methoxyphenyl ring.

The expected NMR data for this compound would be consistent with its structure, and a representative dataset is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~175.0 | H2, H3 |

| 2 | ~2.50 (t) | ~35.0 | H3, H4 |

| 3 | ~2.10 (m) | ~30.0 | H2, H4 |

| 4 | ~4.10 (t) | ~55.0 | H2, H3, H1', H2'/H6' |

| 1' | - | ~135.0 | H2'/H6', H4 |

| 2'/6' | ~7.25 (d) | ~128.0 | H4, H3'/H5' |

| 3'/5' | ~6.90 (d) | ~114.0 | H2'/H6', OCH₃ |

| 4' | - | ~159.0 | H3'/H5', OCH₃ |

| OCH₃ | ~3.80 (s) | ~55.5 | C4' |

Note: This is an illustrative data table with expected chemical shifts and correlations. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₅NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of water (H₂O), formic acid (HCOOH), and the cleavage of the bond between C3 and C4, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data. For instance, a prominent fragment would be the tropylium-like ion resulting from the cleavage at the benzylic position.

| Analysis Type | Expected Result | Information Gained |

| HRMS (ESI+) | [M+H]⁺ ion at m/z 210.1125 | Confirms elemental formula C₁₁H₁₅NO₃ |

| Tandem MS (MS/MS) | Fragmentation of [M+H]⁺ | Structural confirmation |

| Key Fragment Ions | m/z 192 ([M+H-H₂O]⁺) | Loss of water from the carboxylic acid |

| m/z 164 ([M+H-HCOOH]⁺) | Loss of formic acid | |

| m/z 134 | Cleavage yielding the methoxyphenylaminomethyl cation |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.org By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing the precise positions of all atoms in the molecule and in the crystal lattice. nih.gov

For a chiral molecule like this compound, single-crystal X-ray diffraction is particularly crucial as it can be used to determine the absolute configuration (R or S) of the stereocenter at C4, provided a suitable crystal is obtained. nih.gov The analysis also provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding in the solid state. mdpi.comresearchgate.net Obtaining a high-quality crystal suitable for X-ray diffraction can be a challenging step. nih.gov

| Crystallographic Parameter | Typical Information Provided |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. For a chiral compound, a centrosymmetric space group is not possible. nih.gov |

| Unit Cell Dimensions | The size of the repeating unit in the crystal. |

| Bond Lengths & Angles | Precise measurements of the molecular geometry. |

| Torsion Angles | Defines the conformation of the molecule in the solid state. |

| Absolute Configuration | Determination of the R/S configuration at the chiral center. |

| Intermolecular Interactions | Reveals hydrogen bonding networks and other non-covalent interactions. |

Note: This table describes the type of data obtained from an X-ray crystallography experiment. Specific values are dependent on successful crystallization and data collection.

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. arxiv.org These methods measure the differential interaction of left and right circularly polarized light with the sample, providing information about the stereochemistry of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's three-dimensional structure, and the sign of the Cotton effects can often be correlated with the absolute configuration of the chiral center(s). For this compound, the aromatic chromophore in proximity to the chiral center would be expected to give rise to a distinct CD spectrum.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations.

These techniques are particularly useful for confirming the enantiomeric purity of a sample and can be used in conjunction with computational methods to predict the expected spectra for a given absolute configuration.

| Spectroscopic Technique | Measurement | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε) vs. wavelength. | Determination of absolute configuration by comparing experimental and predicted spectra. Assessment of enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Optical rotation ([α]) vs. wavelength. | Confirmation of chirality and comparison with known compounds. |

Note: The specific Cotton effects and optical rotation values would need to be determined experimentally.

Theoretical and Computational Chemistry for Understanding this compound

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), NMR chemical shifts, and parameters related to chemical reactivity. nih.govlongdom.org

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to find the lowest energy conformation.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and electronic transitions. researchgate.net

Generate a theoretical vibrational spectrum to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts to assist in the assignment of experimental spectra.

Model the chiroptical properties (CD and ORD spectra) to help determine the absolute configuration. nih.gov

| Computational Parameter | Significance for this compound |

| Optimized Geometry | Provides theoretical bond lengths and angles for comparison with X-ray data. |

| HOMO/LUMO Energies | Indicates the electron-donating and accepting capabilities of the molecule, suggesting sites of electrophilic and nucleophilic attack. |

| Calculated NMR Shifts | Aids in the assignment of complex NMR spectra. |

| Simulated CD Spectrum | Helps to assign the absolute configuration of the chiral center when compared with experimental data. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule. |

Note: The accuracy of DFT predictions is dependent on the chosen functional and basis set.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely dynamic behavior in various environments.

An MD simulation of this compound would typically involve defining a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The simulation then numerically solves Newton's equations of motion for each atom, propagating the system forward in time and generating a trajectory of atomic positions and velocities.

Conformational Analysis:

The flexible butanoic acid chain and the rotatable bond connecting the phenyl ring to the chiral center allow this compound to adopt a multitude of conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations and the energetic barriers between them. Analysis of the dihedral angles along the butanoic acid backbone and the orientation of the methoxyphenyl group relative to the rest of the molecule would be of particular interest. Such studies could reveal preferences for folded or extended conformations, which can be crucial for its biological activity and physical properties. For instance, the formation of intramolecular hydrogen bonds between the amino and carboxyl groups could lead to more compact structures.

Intermolecular Interactions:

MD simulations are also exceptionally well-suited for studying the intermolecular interactions of this compound with itself (in the solid state or in concentrated solutions) and with other molecules, such as solvent molecules or biological macromolecules. These simulations can quantify the strength and dynamics of hydrogen bonds, electrostatic interactions, and van der Waals forces. For example, in an aqueous environment, the simulation could detail the hydration shell around the molecule, showing how water molecules interact with the polar amino and carboxyl groups, as well as the nonpolar methoxyphenyl group. In the context of self-assembly or crystallization, MD could elucidate the preferred packing arrangements and the dominant intermolecular forces driving these processes.

A hypothetical analysis of an MD trajectory for this compound in water might yield data such as that presented in the illustrative table below.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Hypothetical Value/Observation |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating structural stability. | The molecule reaches a stable conformation after an initial equilibration period, with an average RMSD of 2.5 Å. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Fluctuations in Rg suggest transitions between extended and more compact, folded conformations. |

| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle. | The RDF for water around the amino and carboxyl groups would show sharp peaks at short distances, indicating strong hydrogen bonding. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Intramolecular hydrogen bonds between the -NH2 and -COOH groups are observed in a fraction of the simulation time, leading to a pseudo-cyclic conformation. Intermolecular hydrogen bonds with water molecules are prevalent. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with a particular property of interest. nih.gov These models are built on the principle that the structure of a molecule dictates its properties. While specific QSPR models developed for this compound are not readily found in the literature, the methodology provides a framework for predicting its various properties.

A QSPR study involves several key steps:

Data Set Compilation: A dataset of molecules with known properties is collected. For a QSPR model relevant to this compound, this would ideally include a series of structurally similar amino acids or butanoic acid derivatives.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., orbital energies, partial charges).

Model Development and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks, are used to build a mathematical equation that links the descriptors to the property of interest. mdpi.com The predictive power of the model is then rigorously validated using internal and external validation techniques.

For this compound, QSPR models could be developed to predict a wide range of properties, offering valuable insights without the need for extensive experimental work.

Predictive Insights from Hypothetical QSPR Models:

Physicochemical Properties: QSPR models could predict properties such as solubility, melting point, boiling point, and partition coefficient (logP). These predictions are valuable for formulation development and for understanding the compound's behavior in different environments.

Biological Activity: If a set of similar compounds has been tested for a specific biological activity, a QSPR model could be developed to predict the potential activity of this compound. This can aid in prioritizing compounds for further screening.

Environmental Fate and Toxicity: QSPR models are increasingly used to predict the environmental persistence, bioaccumulation, and potential toxicity of chemicals. This can provide an early indication of the compound's environmental impact and safety profile.

The table below provides an example of the types of descriptors that would be calculated for this compound in a QSPR study and the properties that could be predicted.

Table 2: Illustrative Molecular Descriptors and Predictable Properties for this compound in a QSPR Model

| Descriptor Type | Example Descriptor | Predicted Property |

| Constitutional | Molecular Weight | Boiling Point, Melting Point |

| Number of Hydrogen Bond Donors/Acceptors | Aqueous Solubility, Permeability | |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Chromatographic Retention Time |

| Geometric | Molecular Surface Area, Molecular Volume | Rate of Diffusion, Receptor Binding Affinity |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Reactivity, Metabolic Stability |

By leveraging QSPR, researchers can gain predictive insights into the behavior of this compound, guiding experimental design and accelerating the research and development process. nih.gov

Applications of 4 Amino 4 4 Methoxyphenyl Butanoic Acid in Synthetic and Materials Chemistry

Utilization as a Key Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-Amino-4-(4-methoxyphenyl)butanoic acid, possessing both an amine and a carboxylic acid, theoretically positions it as a valuable precursor for the synthesis of a variety of complex organic molecules.

Precursor for the Synthesis of Peptidomimetics and Non-Natural Amino Acids

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. Non-natural amino acids are crucial components in the design of these mimetics. While the structure of this compound suggests its potential as a scaffold for creating novel peptidomimetics and non-natural amino acids, specific examples of its direct use in this context are not extensively reported in peer-reviewed literature. General methodologies for the synthesis of peptidomimetics often involve the use of various amino acid derivatives, and it is plausible that this compound could be utilized in similar synthetic strategies.

Role in the Synthesis of Optically Active Fine Chemicals

Integration into Polymer Chemistry and Advanced Materials

The functional groups on this compound offer potential anchor points for polymerization and incorporation into advanced materials.

Synthesis of Functionalized Polymers via Controlled Polymerization

The amino and carboxylic acid groups of this compound could be modified to introduce polymerizable moieties, allowing for its incorporation into polymer chains. This could lead to the development of functionalized polymers with specific properties conferred by the methoxyphenyl group. Techniques like controlled radical polymerization could potentially be employed to create well-defined polymer architectures. However, specific studies demonstrating the synthesis and characterization of polymers derived from this particular compound are not prominently featured in the scientific literature.

Development of Self-Assembled Supramolecular Architectures

The ability of molecules to self-assemble into ordered supramolecular structures is a key area of materials science. The hydrogen bonding capabilities of the amino and carboxylic acid groups, along with potential π-π stacking interactions from the aromatic ring, suggest that derivatives of this compound could form such assemblies. These structures could have applications in areas like nanotechnology and biomaterials. Despite this potential, there is a lack of specific research articles detailing the formation of self-assembled supramolecular architectures using this compound.

Mechanistic Investigations and Pre Clinical Biological Research Applications of 4 Amino 4 4 Methoxyphenyl Butanoic Acid

Elucidation of Molecular Interactions in Biological Systems (In vitro)

In vitro studies are fundamental to understanding the molecular interactions of a compound within a biological system. These studies provide insights into its potential mechanisms of action, target engagement, and cellular behavior.

Enzyme-Substrate/Inhibitor Kinetics and Mechanistic Studies

A structurally related compound, 4-(4-methoxyphenyl)butanoic acid (which lacks the amino group), has been noted as a synthetic derivative of 4-phenylbutyric acid (4-PBA) and has shown greater inhibitory activity against protein aggregation and ER stress-induced neuronal death than 4-PBA in certain studies. researchgate.net However, detailed kinetic data for this analogue is also scarce.

Receptor Binding Affinity and Selectivity Profiling (Non-human, in vitro models)

Receptor binding assays are used to determine the affinity and selectivity of a compound for various receptors. Given its structural similarity to GABA, a primary inhibitory neurotransmitter in the central nervous system, it could be hypothesized that 4-Amino-4-(4-methoxyphenyl)butanoic acid might interact with GABA receptors or other neuronal targets. However, there is a lack of specific, publicly accessible studies detailing the receptor binding profile of this compound in non-human, in vitro models. Research on related N-aryl-β-alanine derivatives has shown binding to carbonic anhydrases, but direct evidence for this compound is absent. mdpi.com

Cellular Permeability and Distribution Mechanisms (In vitro Cell Culture Models)

Understanding how a compound permeates cell membranes is critical for its potential as a biological probe or therapeutic agent. Studies on unnatural amino acids have shown that their incorporation can enhance cellular uptake. nih.govresearchgate.netnih.gov The mechanisms of cellular entry can vary and may include passive diffusion or carrier-mediated transport. For this compound, specific data from in vitro cell culture models detailing its permeability and distribution are not currently available in scientific literature.

Use as a Chemical Probe for Biological Pathway Delineation

Chemical probes are small molecules used to study and manipulate biological systems. Their utility depends on their specificity and well-characterized interactions.

Activity-Based Protein Profiling and Target Identification Strategies

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify enzyme activities and their inhibitors directly in complex biological systems. This method could potentially be used to identify the molecular targets of this compound. However, there are no published studies that have utilized this specific compound as a probe in ABPP experiments. The general application of ABPP in discovering novel enzymes and their inhibitors is well-documented, but its specific application to this compound has not been reported. researchgate.net

In vitro Metabolic Fate and Biotransformation Studies

Investigating the metabolic fate of a compound in vitro, typically using liver microsomes or other cellular fractions, is essential to understand how it might be modified in a biological system. This can reveal potential metabolites and metabolic pathways. While in vitro metabolic studies have been conducted for a variety of synthetic compounds, including other amino acid derivatives, specific biotransformation studies for this compound have not been detailed in the available literature. mdpi.comnih.gov

Design and Development of Bioanalytical Assays Utilizing this compound

The unique structural characteristics of this compound, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), make it a valuable scaffold for the development of specialized bioanalytical assays. Its core structure, featuring a butanoic acid chain, an amino group, and a methoxyphenyl moiety, allows for its application in various assay formats designed to investigate enzymatic activity and receptor-ligand interactions. The design of these assays leverages the compound's potential to interact with biological targets, such as GABA transporters, and its amenability to chemical modification for the incorporation of reporter groups.

Fluorogenic or Chromogenic Substrates for Enzyme Assays

The development of fluorogenic or chromogenic substrates is a cornerstone of enzyme activity assays, enabling the quantification of enzyme function through a detectable change in color or fluorescence. sigmaaldrich.comscbt.com These substrates are typically composed of a specific recognition motif for the target enzyme, which is chemically linked to a quiescent chromophore or fluorophore. sigmaaldrich.com Enzymatic cleavage of a specific bond within the substrate leads to the release of the reporter molecule, resulting in a measurable signal that is proportional to the enzyme's activity. sigmaaldrich.com

While direct examples of this compound being used as a fluorogenic or chromogenic substrate are not prevalent in publicly available research, its chemical structure provides a viable foundation for the rational design of such probes. The primary amino group and the carboxylic acid moiety present on the butanoic acid chain are suitable handles for the covalent attachment of various reporter groups.

Design Principles:

The design of a fluorogenic or chromogenic substrate based on this compound would involve coupling a fluorophore or chromophore to the molecule in such a way that its optical properties are quenched or shifted until an enzymatic reaction occurs. For instance, a fluorophore could be attached to the amino group via an amide bond that is designed to be a substrate for a specific peptidase or amidase. Upon enzymatic cleavage, the fluorophore would be released, leading to an increase in fluorescence.

Similarly, a chromogenic substrate could be synthesized by linking the compound to a chromogen. The enzymatic removal of the this compound moiety would liberate the chromogen, causing a visible color change that can be quantified spectrophotometrically. The methoxyphenyl group itself can influence the photophysical properties of an attached reporter group, potentially offering a mechanism for signal modulation.

The following table illustrates the conceptual design of such substrates:

| Component | Role in Assay | Example Reporter Group | Detection Method |

| This compound | Enzyme recognition and specificity determinant | N/A | N/A |

| Linker | Connects the recognition moiety to the reporter | Amide or Ester Bond | N/A |

| Reporter Group | Provides a detectable signal upon cleavage | Fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) or Chromophore (e.g., p-nitroaniline) | Fluorometry or Spectrophotometry |

The successful development of such substrates would enable high-throughput screening of enzyme inhibitors and detailed kinetic studies of enzymes that recognize GABA-like structures.

Advanced Analytical Methodologies for 4 Amino 4 4 Methoxyphenyl Butanoic Acid Detection and Quantification in Research Matrices

Chromatographic Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are central to the analysis of 4-amino-4-(4-methoxyphenyl)butanoic acid, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of this compound. The compound's polarity can be manipulated through pH adjustments of the mobile phase to achieve optimal retention on nonpolar stationary phases, such as C18 columns. As a degradation product of the nootropic drug Aniracetam, its presence can be monitored using stability-indicating HPLC methods. ijapbc.com For instance, methods developed for Aniracetam and its related substances often employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govnih.gov Detection is typically performed using a UV detector, leveraging the chromophore of the methoxyphenyl group, with detection wavelengths commonly set around 280 nm or 285 nm. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (Chiral-HPLC)

Given that this compound possesses a chiral center, separating its enantiomers is critical. Chiral HPLC is the benchmark for this application. Direct enantioseparation can be achieved without derivatization using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These columns operate in polar ionic, polar organic, or reversed-phase modes. For a close structural analog, 4-amino-4-phenylbutanoic acid, successful enantiomeric separation has been demonstrated on zwitterionic CSPs. hplc.eu

Interactive Table 1: Exemplar Chiral HPLC Conditions for a Structural Analog (4-amino-4-phenylbutanoic acid)

This table outlines typical conditions for the chiral separation of a closely related compound, which would serve as a starting point for method development for this compound.

| Parameter | Condition | Reference |

| Chiral Stationary Phase | CHIRALPAK ZWIX(-) | hplc.eu |

| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) | hplc.eu |

| Flow Rate | 1.0 mL/min (Typical) | |

| Detection | UV or Mass Spectrometry | |

| Elution Order | S-enantiomer before R-enantiomer | hplc.eu |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC systems, which use smaller particle size columns (sub-2 µm), offer faster analysis times and greater resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for quantifying trace levels of the compound in complex biological matrices. nih.gov

The analysis would involve sample preparation, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reversed-phase column. nih.govnih.gov Detection by MS would be performed in a selected reaction monitoring (SRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅NO₃, MW: 209.24 g/mol ), and specific product ions would be monitored for quantification and confirmation. nih.govarcjournals.org The development of such a method would be informed by studies on similar compounds like γ-aminobutyric acid (GABA) and its analogs. nih.govechemi.com

Interactive Table 2: Postulated UPLC-MS/MS Parameters for this compound

This table is a projection of UPLC-MS/MS parameters based on methods for Aniracetam and other amino acids.

| Parameter | Projected Value/Condition | Rationale/Reference |

| Column | Reversed-phase C18 (e.g., Acquity UPLC HSS T3) | Commonly used for amino acids and drug metabolites. nih.govnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient Elution) | Standard for LC-MS analysis of polar compounds. nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amine group readily protonates. ijapbc.comnih.gov |

| Precursor Ion (m/z) | 210.1 [M+H]⁺ | Based on the molecular weight of the target compound. nih.gov |

| Product Ions (m/z) | To be determined experimentally; likely fragments from loss of H₂O, COOH, or parts of the butanoic acid chain. | Based on typical fragmentation of amino acids and Aniracetam metabolites. ijapbc.comnih.gov |

| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Estazolam). | For accurate quantification in biological samples. nih.gov |

Capillary Electrophoresis for High-Resolution Stereoisomer Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and offers an alternative to HPLC for chiral separations. In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). chromatographyonline.comnih.gov

For this compound, various chiral selectors could be employed. Cyclodextrins (CDs), particularly β-CD and its derivatives, are common choices for resolving the enantiomers of amino acids. chromatographyonline.com The separation mechanism relies on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector. Another effective class of selectors for aromatic amino acids is crown ethers, such as (+)-18-crown-6-tetracarboxylic acid, which interact with the protonated amino group of the analyte. researchgate.net

The optimization of a CE method would involve adjusting the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage to achieve baseline resolution of the enantiomers. nih.govresearchgate.net Detection can be accomplished using a diode array detector (DAD), or for higher sensitivity, laser-induced fluorescence (LIF) detection after derivatizing the amino acid with a fluorescent tag. chromatographyonline.com Coupling CE with mass spectrometry (CE-MS) can also provide structural information and high sensitivity.

Interactive Table 3: Potential Capillary Electrophoresis Conditions for Chiral Separation

This table outlines potential CE conditions based on established methods for aromatic amino acids.

| Parameter | Condition | Reference |

| Capillary | Fused-silica, e.g., 50 µm i.d., ~50 cm total length | Standard for CE. |

| Background Electrolyte (BGE) | 100 mM Tris-borate buffer (pH ~10.0) | For use with cyclodextrins. chromatographyonline.com |

| or 20 mM Tris-citric acid buffer (pH ~2.5) | For use with crown ethers. researchgate.net | |

| Chiral Selector | 2 mM β-Cyclodextrin (β-CD) | Effective for many amino acids. chromatographyonline.com |

| or 5.0 mM (+)-18-crown-6-tetracarboxylic acid | Specific for aromatic amino acids. researchgate.net | |

| Detection | Diode Array Detector (DAD) at ~214 nm or ~275 nm | For direct UV absorbance. |

| Laser-Induced Fluorescence (LIF) after derivatization | For enhanced sensitivity. chromatographyonline.com |

Development of Specialized Spectrophotometric and Electrochemical Detection Methods

While chromatography and electrophoresis are primarily separation techniques, specialized detection methods can offer alternative or complementary approaches for quantification.

Spectrophotometric Methods

The presence of the 4-methoxyphenyl (B3050149) group provides a strong chromophore, making UV-Vis spectrophotometry a straightforward method for quantification in pure samples. The maximum absorbance can be determined by scanning a solution of the compound, with an expected λmax in the UV region, likely around 270-280 nm, similar to other methoxyphenyl derivatives. researchgate.netuw.edu.pl

For analyzing the compound in mixtures where spectral overlap is an issue, derivative spectrophotometry can be employed. mdpi.com By calculating the first or higher-order derivative of the absorbance spectrum, overlapping bands can be resolved, enhancing selectivity. The zero-crossing technique, in particular, allows for the quantification of one component in a two-component mixture at the wavelength where the derivative spectrum of the interfering component crosses the zero axis. mdpi.com

Electrochemical Detection Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective platform for the detection of electroactive compounds. While this compound is not as readily electroactive as amino acids like tyrosine or tryptophan, a sensor could be developed based on its aminophenyl moiety. nih.govresearchgate.net

The development would involve modifying an electrode surface (e.g., glassy carbon or gold) with materials that can catalyze the oxidation of the analyte or selectively bind to it. nih.govresearchgate.net For example, a sensor could be based on a molecularly imprinted polymer (MIP). In this approach, a polymer is formed on the electrode surface in the presence of the target analyte (the template). After removing the template, specific recognition cavities are left in the polymer matrix that can selectively rebind the analyte, generating a measurable electrochemical signal (e.g., a change in current or impedance). researchgate.net The analytical performance, including the limit of detection and linear range, would be highly dependent on the specific design of the sensor. researchgate.net

Future Research Directions and Uncharted Territories in 4 Amino 4 4 Methoxyphenyl Butanoic Acid Research

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Planning

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For 4-Amino-4-(4-methoxyphenyl)butanoic acid, AI and machine learning (ML) offer powerful tools to explore its vast chemical space and optimize its production.

De Novo Design: Generative AI models can design novel derivatives of this compound with tailored properties. By inputting desired parameters—such as enhanced biological activity, specific binding affinities, or improved pharmacokinetic profiles—machine learning algorithms can propose new molecular structures. These models can learn from massive datasets of existing chemical compounds and their properties to predict which modifications to the parent structure would yield the desired outcome. For instance, AI could be tasked with designing derivatives with increased inhibitory effects on protein aggregation, a property noted in structurally similar molecules. researchgate.net

Synthesis Planning: AI-powered retrosynthesis tools are becoming indispensable for planning efficient and sustainable chemical syntheses. elsevier.com These platforms can analyze the structure of this compound and propose multiple synthetic routes, ranking them based on criteria like cost, safety, yield, and environmental impact. elsevier.com This approach can uncover non-intuitive pathways that may be superior to traditional methods. Human expertise remains crucial for evaluating and refining the AI-generated routes, creating a synergistic workflow that accelerates research and development. elsevier.com The use of large language models (LLMs) like GPT-4 has already shown potential in accelerating knowledge mining from scientific literature to build the databases necessary for training these ML models. biorxiv.orgnih.govbohrium.com

| AI/ML Application | Objective | Potential Outcome for this compound |

| Generative Modeling | Design of novel analogs | Creation of a virtual library of derivatives with predicted high efficacy for specific biological targets. |

| Predictive Retrosynthesis | Optimization of chemical synthesis | Identification of cost-effective and "greener" manufacturing processes with fewer steps and less waste. elsevier.com |

| Knowledge Mining (NLP) | Data extraction from literature | Rapid construction of a comprehensive database on related γ-amino acids to train more accurate predictive models. nih.gov |

Exploration of Novel Reactivity and Catalysis Paradigms

The inherent chemical functionalities of this compound—a primary amine, a carboxylic acid, and an electron-rich aromatic ring—make it a versatile scaffold for exploring new chemical reactions and catalytic systems.

Future research could focus on leveraging these groups in novel ways. For example, the amino acid structure could serve as a chiral ligand in asymmetric catalysis. Metal complexes incorporating this compound could catalyze reactions with high stereoselectivity, an area of immense value in pharmaceutical synthesis. Schiff base derivatives, formed by condensing the amino group with aldehydes or ketones, are known to form stable complexes with transition metals that can act as effective catalysts in various biological and industrial processes. mdpi.com Investigating the catalytic activity of such complexes derived from this compound is a promising and unexplored avenue.

| Functional Group | Potential Reaction Type | Catalytic Application |

| Amino and Carboxyl Groups | Metal Chelation | Development of novel chiral catalysts for asymmetric synthesis. |

| Amino Group | Schiff Base Condensation | Formation of metal-Schiff base complexes for oxidation, reduction, or C-C bond-forming reactions. mdpi.com |

| Aromatic Ring | C-H Activation | Direct functionalization of the phenyl ring to create complex derivatives without pre-functionalized starting materials. |

Expansion into Nanoscience and Nanotechnology Applications

The interface of chemistry and nanoscience offers exciting opportunities for this compound. Its structure is well-suited for functionalizing the surface of nanoparticles, creating hybrid materials with unique properties.